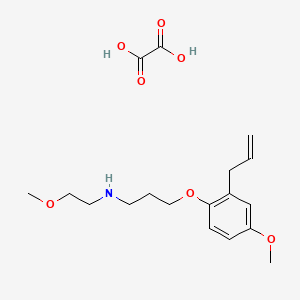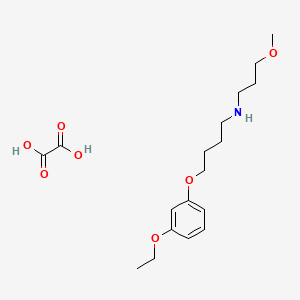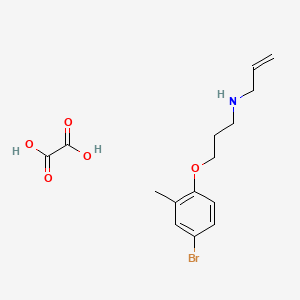![molecular formula C19H31NO5 B4002598 N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4002598.png)
N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid
Descripción general
Descripción
N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid is a complex organic compound that combines an amine group with an oxalic acid moiety
Aplicaciones Científicas De Investigación
N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-butan-2-ylphenol: This can be achieved through the alkylation of phenol with butan-2-yl bromide in the presence of a base such as potassium carbonate.
Formation of 3-(4-butan-2-ylphenoxy)propyl bromide: The 4-butan-2-ylphenol is then reacted with 3-bromopropanol in the presence of a strong base like sodium hydride to form the desired ether.
Synthesis of N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine: The 3-(4-butan-2-ylphenoxy)propyl bromide is then reacted with butan-1-amine under reflux conditions to form the final amine compound.
Formation of the oxalic acid salt: The amine is then reacted with oxalic acid to form the oxalic acid salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The oxalic acid moiety can be reduced to form glycolic acid derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of glycolic acid derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Mecanismo De Acción
The mechanism of action of N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. The oxalic acid moiety can chelate metal ions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(4-methylphenoxy)propyl]butan-1-amine: Similar structure but with a methyl group instead of a butan-2-yl group.
N-[3-(4-ethylphenoxy)propyl]butan-1-amine: Similar structure but with an ethyl group instead of a butan-2-yl group.
N-[3-(4-isopropylphenoxy)propyl]butan-1-amine: Similar structure but with an isopropyl group instead of a butan-2-yl group.
Uniqueness
N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Propiedades
IUPAC Name |
N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.C2H2O4/c1-4-6-12-18-13-7-14-19-17-10-8-16(9-11-17)15(3)5-2;3-1(4)2(5)6/h8-11,15,18H,4-7,12-14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOTXRCOJRETOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=C(C=C1)C(C)CC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-phenylmethoxyphenoxy)propyl]imidazole](/img/structure/B4002524.png)



![1-[3-(3-Bromophenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B4002559.png)
![1-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]imidazole](/img/structure/B4002571.png)
![2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)butanamide](/img/structure/B4002584.png)
![2-(benzylthio)-N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4002589.png)
![Diethyl 2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]propanedioate](/img/structure/B4002594.png)

![N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4002601.png)


